molecular formula C15H21NO2 B4837501 3-allyl-N-isobutyl-4-methoxybenzamide

3-allyl-N-isobutyl-4-methoxybenzamide

Cat. No.: B4837501
M. Wt: 247.33 g/mol
InChI Key: RVOMUIXNYLUSHQ-UHFFFAOYSA-N
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Description

3-allyl-N-isobutyl-4-methoxybenzamide is a synthetic small molecule featuring a benzamide core structure substituted with a methoxy group, an allyl group, and an isobutyl amide functionality. This specific arrangement of substituents is designed to modulate the compound's physicochemical properties and its interaction with biological targets. Benzamide derivatives are of significant interest in medicinal chemistry and chemical biology for their potential as protein-protein interaction inhibitors . Research into structurally similar compounds, particularly those based on a 4-methoxybenzamide scaffold, has shown that this class of molecules can act as non-electrophilic activators of the Nrf2 signaling pathway . By potentially inhibiting the Keap1-Nrf2 protein-protein interaction, such compounds offer a mechanism to activate cellular antioxidant responses without causing electrophilic stress, making them valuable tool compounds for studying oxidative stress-related diseases . Furthermore, N-substituted benzamides have been explored as scaffolds for targeting allosteric sites on protein targets, such as GPCRs, highlighting their versatility in probe and drug discovery efforts . This product, this compound, is provided for research use only and is intended for in-vitro laboratory analysis. It is not for diagnostic or therapeutic use. Researchers are encouraged to investigate its specific mechanism of action and potential applications in their respective fields.

Properties

IUPAC Name

4-methoxy-N-(2-methylpropyl)-3-prop-2-enylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-5-6-12-9-13(7-8-14(12)18-4)15(17)16-10-11(2)3/h5,7-9,11H,1,6,10H2,2-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOMUIXNYLUSHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC(=C(C=C1)OC)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-allyl-N-isobutyl-4-methoxybenzamide with two structurally related benzamide derivatives from the evidence:

Property This compound (Target) 4-Bromo-N-isopropyl-3-methoxybenzamide N-(5-Isobutyl-oxazepin-7-yl)-2-methoxybenzamide
Molecular Formula C₁₄H₁₉NO₂ (inferred) C₁₁H₁₄BrNO₂ C₂₃H₂₈N₂O₄
Molecular Weight ~233.3 g/mol (calculated) 288.14 g/mol 396.5 g/mol
Key Substituents 4-OCH₃, 3-allyl, N-isobutyl 3-OCH₃, 4-Br, N-isopropyl 2-OCH₃, oxazepin ring, N-isobutyl
Functional Groups Amide, methoxy, allyl Amide, methoxy, bromo Amide, methoxy, heterocyclic oxazepin
Notable Features Allyl group for reactivity Bromo substituent for electrophilic substitution Rigid oxazepin ring for conformational restraint
Key Observations:
  • Substituent Effects: The allyl group in the target compound contrasts with the bromo group in , which is electron-withdrawing and may enhance electrophilic aromatic substitution.
  • Molecular Weight and Complexity : The target compound is smaller and less complex than , suggesting better bioavailability but reduced specificity for complex targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-allyl-N-isobutyl-4-methoxybenzamide, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves coupling 3-allyl-4-methoxybenzoic acid with isobutylamine via carbodiimide-mediated amidation (e.g., EDC or DCC). Critical parameters include solvent choice (e.g., dichloromethane or DMF), reaction temperature (25–40°C), and stoichiometric ratios (1.2:1 amine:acid). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%). Monitoring by TLC or HPLC is essential to track reaction progression and minimize byproducts .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Confirm allyl (δ 5.0–5.8 ppm, multiplet) and methoxy (δ 3.8–3.9 ppm, singlet) groups in 1H^1H-NMR.
  • FT-IR : Verify amide C=O stretch (~1650–1680 cm1^{-1}) and N–H bend (~1550 cm1^{-1}).
  • Mass Spectrometry : ESI-MS should show [M+H]+^+ at the calculated molecular weight (e.g., 275.3 g/mol). Cross-referencing with PubChem data ensures accuracy .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound derivatives in enzyme inhibition studies?

  • Methodological Answer :

  • Analog Design : Systematically modify substituents (e.g., methoxy → ethoxy, allyl → propargyl) to assess steric/electronic effects.
  • Enzyme Assays : Use fluorescence-based assays (e.g., trypsin or kinase inhibition) with IC50_{50} determination. Compare inhibition potency across analogs to identify critical functional groups.
  • Molecular Docking : Perform in silico modeling (AutoDock Vina) to predict binding interactions with target enzymes (e.g., catalytic triads or ATP-binding pockets). SAR trends from related benzamides suggest the allyl group enhances hydrophobic interactions .

Q. How can researchers reconcile discrepancies in reported biological activities of benzamide analogs, such as conflicting cytotoxicity data?

  • Methodological Answer :

  • Comparative Assays : Replicate studies under standardized conditions (e.g., MTT assay, 48-hour incubation, matched cell lines).
  • Purity Verification : Ensure compounds are >98% pure via HPLC to exclude confounding effects from impurities.
  • Structural Confirmation : Re-analyze disputed analogs via X-ray crystallography to rule out stereochemical variations. For example, a 2025 study resolved contradictions in anticancer activity by identifying an undetected epoxide impurity in earlier batches .

Q. What experimental approaches are recommended for probing the mechanism of action of this compound in cellular models?

  • Methodological Answer :

  • Transcriptomics : Use RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis-related genes like BAX/BCL-2).
  • Protein Interaction Studies : Employ pull-down assays with biotinylated probes followed by LC-MS/MS to identify binding partners.
  • Pathway Inhibition : Combine with kinase inhibitors (e.g., staurosporine) to test for synergistic/antagonistic effects. Recent work on similar benzamides revealed unexpected cross-talk with MAPK pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-allyl-N-isobutyl-4-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
3-allyl-N-isobutyl-4-methoxybenzamide

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